molecular formula C6H9N5 B1387879 2-Amino-6-methylpyrimidine-4-carboximidamide CAS No. 1116339-75-3

2-Amino-6-methylpyrimidine-4-carboximidamide

Cat. No.: B1387879
CAS No.: 1116339-75-3
M. Wt: 151.17 g/mol
InChI Key: PJTUSHBFDALGNT-UHFFFAOYSA-N
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Description

2-Amino-6-methylpyrimidine-4-carboximidamide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methylpyrimidine-4-carboximidamide typically involves the reaction of 2-amino-4,6-dichloropyrimidine with suitable amines. One common method involves heating finely ground 2-amino-4,6-dichloropyrimidine with a substituted amine and triethylamine in a solvent-free condition at 80–90°C . The reaction is monitored by thin-layer chromatography (TLC) using hexane and ethyl acetate as the solvent system.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methylpyrimidine-4-carboximidamide undergoes various chemical reactions, including:

    Substitution Reactions: The amino group at position 2 can participate in nucleophilic substitution reactions.

    Oxidation and Reduction:

    Condensation Reactions: It can form condensation products with aldehydes and ketones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield N-alkylated derivatives.

Scientific Research Applications

2-Amino-6-methylpyrimidine-4-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-methylpyrimidine-4-carboximidamide varies depending on its application:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethylpyrimidine: Similar in structure but with different substituents at positions 4 and 6.

    2-Amino-4-hydroxy-6-methylpyrimidine: Contains a hydroxyl group at position 4 instead of a carboximidamide group.

Uniqueness

2-Amino-6-methylpyrimidine-4-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block for various pharmacologically active compounds sets it apart from other pyrimidine derivatives.

Properties

IUPAC Name

2-amino-6-methylpyrimidine-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5/c1-3-2-4(5(7)8)11-6(9)10-3/h2H,1H3,(H3,7,8)(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTUSHBFDALGNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660062
Record name 2-Amino-6-methylpyrimidine-4-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1116339-75-3
Record name 2-Amino-6-methylpyrimidine-4-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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